Cas no 1114871-10-1 (ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2,4-dimethoxyphenyl carbamoyl moiety and a phenyl-substituted quinoline core, which may contribute to its biological activity, particularly in targeting specific enzymatic pathways. The ester functional group enhances solubility and bioavailability, making it suitable for further derivatization or formulation studies. This compound is of interest due to its modular design, allowing for structural optimization in drug discovery efforts. It is typically used in research settings for investigating structure-activity relationships or as a precursor in the synthesis of more complex bioactive molecules.
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate structure
1114871-10-1 structure
商品名:ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
CAS番号:1114871-10-1
MF:C28H26N2O6
メガワット:486.515847682953
CID:5387212

ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 4-[2-(2,4-dimethoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
    • ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
    • インチ: 1S/C28H26N2O6/c1-4-35-28(32)19-10-12-22-21(14-19)25(16-24(29-22)18-8-6-5-7-9-18)36-17-27(31)30-23-13-11-20(33-2)15-26(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31)
    • InChIKey: CRMMKCUFNMVPBG-UHFFFAOYSA-N
    • ほほえんだ: N1=C2C(C=C(C(OCC)=O)C=C2)=C(OCC(NC2=CC=C(OC)C=C2OC)=O)C=C1C1=CC=CC=C1

ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3411-8484-3mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
3mg
$63.0 2023-09-10
Life Chemicals
F3411-8484-5μmol
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
5μmol
$63.0 2023-09-10
Life Chemicals
F3411-8484-10mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
10mg
$79.0 2023-09-10
Life Chemicals
F3411-8484-5mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
5mg
$69.0 2023-09-10
Life Chemicals
F3411-8484-2mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
2mg
$59.0 2023-09-10
Life Chemicals
F3411-8484-20mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
20mg
$99.0 2023-09-10
Life Chemicals
F3411-8484-25mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
25mg
$109.0 2023-09-10
Life Chemicals
F3411-8484-50mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
50mg
$160.0 2023-09-10
Life Chemicals
F3411-8484-15mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
15mg
$89.0 2023-09-10
Life Chemicals
F3411-8484-1mg
ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
1114871-10-1
1mg
$54.0 2023-09-10

ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate 関連文献

ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylateに関する追加情報

Introduction to Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (CAS No. 1114871-10-1)

Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, a compound with the CAS number 1114871-10-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of quinoline derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural complexity of this molecule, characterized by its multiple functional groups, makes it a promising candidate for further investigation in drug discovery and development.

The molecular structure of Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate incorporates several key features that contribute to its unique properties. The presence of a carbamoyl group at the 4-position and a methoxy group at the 6-position enhances its interactions with biological targets. Additionally, the phenyl ring and the dimethoxyphenyl moiety introduce additional layers of complexity, which can influence its pharmacokinetic and pharmacodynamic profiles. These structural elements make it an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.

In recent years, quinoline derivatives have been extensively studied for their potential in treating various diseases, including infectious diseases, cancer, and neurological disorders. The compound Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is no exception and has been explored for its potential biological activities. Preliminary studies suggest that this compound exhibits inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, its ability to modulate the activity of enzymes such as kinases and phosphodiesterases has been observed in vitro.

The synthesis of Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of intermediate compounds, such as 2-phenylquinoline-6-carboxylic acid derivatives, which are then functionalized to introduce the carbamoyl and methoxy groups. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to achieve the desired structural modifications.

The pharmacological evaluation of Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has revealed several promising properties. In cell-based assays, this compound has demonstrated inhibitory activity against various targets relevant to human health. For example, it has shown potential in inhibiting the growth of cancer cells by targeting specific signaling pathways involved in tumor progression. Additionally, its ability to interact with bacterial enzymes has prompted investigations into its antimicrobial properties.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy. Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is currently undergoing preclinical studies to evaluate its pharmacokinetic profile and potential side effects. These studies are crucial for determining whether the compound can progress to clinical trials in humans. The results from these studies will provide valuable insights into its therapeutic potential and help guide future research directions.

The significance of quinoline derivatives in medicinal chemistry cannot be overstated. Their structural diversity allows for the development of compounds with tailored biological activities, making them valuable tools in drug discovery. The compound Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate, with its unique structural features and promising biological properties, exemplifies the ongoing efforts in this field. As research continues to uncover new applications for quinoline derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

In conclusion, Ethyl 4-{[(2,4-dimethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate (CAS No. 1114871-10-1) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a promising candidate for further investigation in drug discovery and development. With ongoing research efforts focused on understanding its biological activities and optimizing its pharmacological properties, this compound holds great potential for contributing to future therapeutic interventions.

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